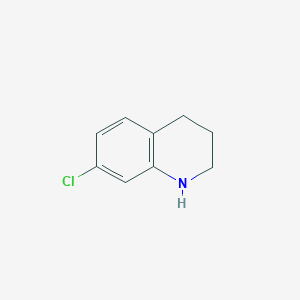

7-Chloro-1,2,3,4-tetrahydroquinoline

Descripción

7-Chloro-1,2,3,4-tetrahydroquinoline is a chlorinated tetrahydroquinoline derivative characterized by a partially hydrogenated quinoline ring system with a chlorine substituent at the 7-position. This compound is of significant interest in medicinal chemistry and materials science due to its structural similarity to bioactive natural products and pharmaceuticals. Tetrahydroquinolines, in general, are pivotal in drug development, serving as cores for anticancer, antimicrobial, and anti-inflammatory agents . The chlorine atom at position 7 enhances electronic properties and may influence binding affinity in biological systems. Synthesis methods for this compound include catalytic hydrogenation of chlorinated quinolines (e.g., 6-chloroquinoline) using Ni-based catalysts, though dechlorination side reactions are noted . Its hydrochloride salt (CAS: 90562-34-8) is commercially available and used in further derivatization studies .

Propiedades

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEIRFXVLXAKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516324 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90562-35-9 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction or oxidation followed by cyclization. Acid-catalyzed ring closures or rearrangements are also employed . For instance, the reaction of 7-chloroquinoline with hydrogen in the presence of a catalyst can yield this compound.

Industrial Production Methods: Industrial production methods often utilize high-temperature cyclizations and metal-promoted processes to achieve higher yields and purity. These methods are optimized for large-scale production, ensuring the compound meets the required specifications for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloro-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Hydrogen gas, metal catalysts.

Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

7-Chloro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of certain protein complexes, leading to the modulation of biological activities. This inhibition is particularly relevant in the context of neurodegenerative diseases, where the compound can prevent the hyperphosphorylation of tau protein by inhibiting the CDK5/p25 complex .

Comparación Con Compuestos Similares

Positional Isomers of Chlorinated Tetrahydroquinolines

- 5-Chloro-1,2,3,4-tetrahydroquinoline: Synthesized via Zn-ZIFs@Pt@Zn-ZIFs catalysts with >99% selectivity.

- 6-Chloro-1,2,3,4-tetrahydroquinoline: Produced via hydrogenation of 6-chloroquinoline using Ni/C-3 catalysts. Yields are high (87%), but partial dechlorination (7–10%) occurs, unlike its 7-chloro counterpart .

Table 1: Chlorinated Tetrahydroquinoline Positional Isomers

Isoquinoline Derivatives

- 7-Chloro-1,2,3,4-tetrahydroisoquinoline: Structural isomer with a fused benzene ring at positions 1–2 instead of 2–3 in quinoline. Exhibits distinct electronic properties due to altered ring conformation. CAS: 82771-60-6; molecular weight: 167.64 .

- 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride: The CF₃ group increases lipophilicity and metabolic stability compared to chlorine. Used in agrochemical research .

Table 2: Tetrahydroisoquinoline Derivatives

Substituent Variations in Tetrahydroquinolines

- N-Aryl-6-methoxy derivatives (e.g., 6-Methoxy-N-(naphthalen-1-yl)-THQ): Methoxy groups enhance solubility and modulate anticancer activity. Synthesized via Grignard reactions with >98% HPLC purity .

- 2-Methyl-5-hydroxy-THQ : Exhibits analgesic activity (1/8 potency of morphine), highlighting the role of hydroxyl and methyl groups in bioactivity .

Table 3: Impact of Substituents on Bioactivity

Actividad Biológica

7-Chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound notable for its diverse biological activities. This compound is structurally related to various alkaloids and has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10ClN

- Molecular Weight : 169.64 g/mol

- CAS Number : 90562-35-9

The presence of a chlorine atom at the 7th position of the quinoline ring contributes to its unique chemical reactivity and biological profile. This compound can serve as a precursor for various derivatives that exhibit enhanced biological activities.

This compound exhibits biological activity through several mechanisms:

- Antioxidant Properties : The compound has been shown to inhibit radical chain oxidation processes, suggesting potential use as an antioxidant agent.

- Inhibition of Pathogen Growth : It has demonstrated efficacy against various pathogens by disrupting their metabolic pathways .

- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of bacteria and fungi. Studies have reported significant inhibitory effects on:

- Gram-positive bacteria such as Staphylococcus aureus.

- Gram-negative bacteria including Escherichia coli.

- Certain fungal strains.

The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. Notably:

- A series of synthetic derivatives were tested against human cancer cell lines. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent cytotoxic effects .

- The structure-activity relationship (SAR) analysis revealed that modifications to the side chains significantly influenced the anticancer activity. Compounds with hydrophobic side chains showed enhanced efficacy against cancer cells .

Case Studies and Research Findings

- Antimalarial Activity : A study investigated the antimalarial properties of 7-chloroquinoline-based compounds. It was found that modifications at the 7-position improved activity against Plasmodium falciparum, with specific derivatives achieving IC50 values lower than existing treatments .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cell lines by activating caspase pathways. For example, compounds with a triazole moiety exhibited increased cytotoxicity compared to their parent structures .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against various pathogens and cancer cells |

| 7-Chloroquinoline | Low | Moderate | Less effective compared to tetrahydro derivative |

| 1,2,3,4-Tetrahydroisoquinoline | Low | Low | Lacks chlorine substitution affecting reactivity |

Q & A

Q. What are the optimal synthetic routes for 7-chloro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of substituted anilines or reductive amination. Key steps include:

- Friedel-Crafts alkylation to form the tetrahydroquinoline backbone.

- Chlorination at the 7-position using reagents like Cl2/FeCl3 or SO2Cl2.

- Reductive methods (e.g., catalytic hydrogenation) to stabilize the tetrahydro ring.

Critical Parameters:

- Solvent polarity (e.g., dichloromethane vs. DMF) affects reaction rates and regioselectivity .

- Temperature control (e.g., 0–80°C) minimizes side reactions like over-chlorination.

- Catalyst choice (e.g., Pd/C for hydrogenation) impacts efficiency .

Example Protocol:

React 4-chloroaniline with cyclohexenone in HCl/EtOH at 60°C.

Reduce intermediates using NaBH4 or H2/Pd-C.

Purify via column chromatography (hexane:EtOAc).

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., Cl at C7) via coupling patterns .

- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C-Cl bond ≈ 1.73 Å) .

- Mass spectrometry : Confirms molecular weight (MW: 167.64 g/mol) and fragmentation patterns .

Data Interpretation Example:

- A single-crystal X-ray study of (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline revealed a puckered tetrahydro ring (dihedral angle: 12.3°) and planar Cl-substituted aromatic system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from structural analogs or assay variability. Strategies include:

- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Structural validation : Confirm purity (>95% via HPLC) and stereochemistry (e.g., chiral chromatography) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

Case Study:

Q. What strategies enhance the pharmacokinetic profile of this compound-based therapeutics?

Methodological Answer: Modifications focus on bioavailability and metabolic stability:

- Lipophilicity adjustment : Introduce polar groups (e.g., -COOH) to improve solubility .

- Pro-drug design : Esterify hydroxyl groups for delayed release (e.g., ethyl carboxylate derivatives) .

- CYP450 inhibition studies : Use liver microsomes to assess metabolic degradation pathways .

Example:

- Ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate demonstrated prolonged half-life (t½ = 8.2 h) due to esterase-mediated activation .

Q. How to design experiments investigating the reaction mechanisms of this compound in catalytic processes?

Methodological Answer: Mechanistic studies require:

- Kinetic isotope effects (KIE) : Compare rates with deuterated vs. non-deuterated substrates.

- DFT calculations : Model transition states (e.g., for Cl substitution) using software like Gaussian .

- In situ spectroscopy : Monitor intermediates via IR or Raman during reactions.

Key Findings:

- Chlorination at C7 proceeds via electrophilic aromatic substitution, with activation energy ≈ 45 kJ/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.